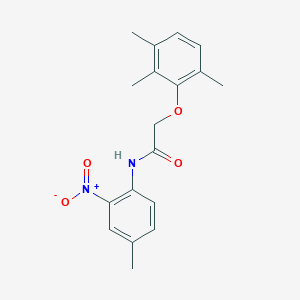
2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, also known as ATTA, is a novel compound that has gained attention in scientific research due to its potential as a therapeutic agent. ATTA belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is not fully understood, but it is believed to involve multiple pathways. 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid also activates the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress. Additionally, 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers such as COX-2, iNOS, and PGE2. 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid also increases the activity of antioxidant enzymes such as SOD, CAT, and GPx, which protect cells from oxidative damage. Moreover, 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has been shown to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and promote apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is also soluble in common organic solvents such as DMSO and ethanol, which makes it easy to prepare stock solutions. However, 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has some limitations for lab experiments. It has low water solubility, which makes it difficult to use in aqueous-based assays. Additionally, 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has not been extensively studied in vivo, which limits its potential for translational research.
Orientations Futures
There are several future directions for the study of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid. Firstly, more studies are needed to investigate the in vivo efficacy and safety of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid. Secondly, the molecular targets and signaling pathways involved in the biological activities of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid need to be elucidated. Thirdly, the potential of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid as a drug candidate for the treatment of inflammatory diseases and cancer needs to be explored further. Fourthly, the development of new derivatives of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid with improved solubility and potency could enhance its therapeutic potential. Lastly, the use of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid in combination with other drugs or therapies could lead to synergistic effects and improved clinical outcomes.
Conclusion
In conclusion, 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a novel compound that has shown promise as a therapeutic agent in various scientific research fields. Its anti-inflammatory, antioxidant, and anticancer activities make it a potential drug candidate for the treatment of several chronic diseases. The synthesis method of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is relatively simple, and it has good stability under normal laboratory conditions. However, more studies are needed to investigate the in vivo efficacy and safety of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, as well as its molecular targets and signaling pathways. The development of new derivatives of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid with improved solubility and potency could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid involves a multi-step process that starts with the reaction of 2-mercaptoacetic acid with ethyl chloroacetate to form ethyl 2-(methylthio)acetate. This intermediate is then reacted with hydrazine hydrate to produce 2-(methylthio)acetylhydrazide. The final step involves the reaction of 2-(methylthio)acetylhydrazide with allyl bromide and 2-thiophenecarboxaldehyde in the presence of sodium hydroxide to yield 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid.
Applications De Recherche Scientifique
2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has been studied for its potential as a therapeutic agent in various scientific research fields. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has also been shown to scavenge free radicals and protect cells from oxidative stress, which is implicated in the development of several chronic diseases. Furthermore, 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer.
Propriétés
Nom du produit |
2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid |
|---|---|
Formule moléculaire |
C11H11N3O2S2 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C11H11N3O2S2/c1-2-5-14-10(8-4-3-6-17-8)12-13-11(14)18-7-9(15)16/h2-4,6H,1,5,7H2,(H,15,16) |
Clé InChI |
RZBIEHOZMMNIEF-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=C1SCC(=O)O)C2=CC=CS2 |
SMILES canonique |
C=CCN1C(=NN=C1SCC(=O)O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B255088.png)


![Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B255097.png)
![N-benzyl-4-{2-[3-(4-methoxyphenyl)acryloyl]hydrazino}-4-oxobutanamide](/img/structure/B255099.png)

![3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
![ethyl 2-[3-(furan-2-ylcarbonyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255103.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255106.png)